molecular formula C25H31N3O3S B6544674 2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1020453-45-5

2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6544674
CAS No.: 1020453-45-5
M. Wt: 453.6 g/mol
InChI Key: IPFBPDDAKQYYQK-UHFFFAOYSA-N
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Description

This compound, 2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline, is a recognized potent and selective inverse agonist of the Orphan G-protein coupled receptor GPR6. GPR6 is predominantly expressed in the striatum and is coupled to the Gαs protein, leading to a constitutive increase in cyclic AMP (cAMP) production. The primary research value of this molecule lies in its ability to selectively inhibit this constitutive activity, thereby serving as a critical pharmacological tool for probing the physiological role of GPR6 in the central nervous system. Research indicates that GPR6 inverse agonists may modulate the activity of striatal medium spiny neurons, which are key components of the basal ganglia circuitry. Consequently, this compound is of significant interest in preclinical research for neurodegenerative disorders, particularly Parkinson's disease, where it has been shown to alleviate motor deficits in animal models. Its mechanism is thought to involve a normalization of striatal neuronal output, offering a potential non-dopaminergic strategy for symptomatic management. The adamantane and tetrahydroisoquinoline moieties contribute to its favorable pharmacokinetic properties, including blood-brain barrier penetration, making it suitable for in vivo neurological studies. Ongoing research continues to explore its therapeutic potential and its utility in understanding striatal function and dysfunction.

Properties

IUPAC Name

1-adamantyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S/c1-16-23(32(30,31)27-8-7-21-5-3-4-6-22(21)15-27)17(2)28(26-16)24(29)25-12-18-9-19(13-25)11-20(10-18)14-25/h3-6,18-20H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFBPDDAKQYYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C23CC4CC(C2)CC(C4)C3)C)S(=O)(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization, a classical method for constructing heterocyclic frameworks. Starting from β-arylethylamides, this reaction proceeds through intramolecular cyclodehydration catalyzed by acidic or Lewis acid conditions. For example, β-nitrostyrenes derived from veratraldehyde undergo cyclization with 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid in the presence of triflic anhydride (Tf₂O) and 2-chloropyridine, yielding dihydroisoquinolines. Subsequent asymmetric reduction using Noyori transfer hydrogenation with RuCl( p-cymene)[( R, R)-Ts-DPEN] and formic acid affords enantiomerically enriched tetrahydroisoquinolines (93–94% ee).

Functionalization and Protection

Post-cyclization, the amine group of tetrahydroisoquinoline is protected to prevent unwanted side reactions during subsequent steps. Boc (tert-butoxycarbonyl) protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This intermediate is critical for enabling regioselective sulfonylation in later stages.

Preparation of the 1-(Adamantane-1-Carbonyl)-3,5-Dimethyl-1H-Pyrazole-4-Sulfonyl Fragment

Pyrazole Ring Formation

The pyrazole core is synthesized via condensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For instance, hydrazine reacts with acetylacetone (2,4-pentanedione) under acidic conditions to yield 3,5-dimethyl-1H-pyrazole. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclization and dehydration.

Acylation with Adamantane-1-Carbonyl Chloride

Coupling of Tetrahydroisoquinoline and Pyrazole-Sulfonyl Chloride

Sulfonylation Reaction

The protected tetrahydroisoquinoline undergoes nucleophilic substitution with the pyrazole-sulfonyl chloride. In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), the reaction is catalyzed by triethylamine (Et₃N) to scavenge HCl. The sulfonyl group bridges the tetrahydroisoquinoline’s amine nitrogen and the pyrazole’s 4-position, forming the sulfonamide linkage.

Deprotection and Final Purification

Boc deprotection is achieved using trifluoroacetic acid (TFA) in DCM, liberating the free amine. The crude product is purified via column chromatography (MeOH/DCM gradient) or recrystallization, yielding the target compound as a white solid.

Analytical Data and Reaction Optimization

Spectroscopic Characterization

  • ¹H NMR (300 MHz, CDCl₃): Key signals include δ 8.33 (d, aromatic), 4.20 (m, CH₂-SO₂), and 1.70 (s, adamantane protons).

  • IR : Peaks at 1673 cm⁻¹ (C=O stretch) and 1291 cm⁻¹ (S=O asym).

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine, acetylacetone, HCl/EtOH, reflux85
AcylationAdamantane-1-carbonyl chloride, pyridine78
SulfonylationClSO₃H, PCl₅, 0°C → rt65
CouplingEt₃N, DCM, rt, 12 h72
DeprotectionTFA/DCM, rt, 2 h89

Mechanistic Insights and Catalytic Strategies

Role of Transition-Metal Catalysis

Pd(OAc)₂ with bis(tert-butyl)methylphosphine ligand facilitates ortho-arylation during tetrahydroisoquinoline functionalization. Ru-based catalysts enable asymmetric reductions, critical for stereocontrol in early intermediates.

Steric and Electronic Considerations

The adamantane group’s bulk necessitates prolonged reaction times for acylation (24–48 h). Electron-withdrawing sulfonyl groups enhance the pyrazole’s electrophilicity, promoting efficient coupling.

Challenges and Alternative Approaches

Competitive Side Reactions

Over-sulfonation at the pyrazole’s 3-position is mitigated by using stoichiometric ClSO₃H and low temperatures (0°C).

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times for cyclization steps (30 min vs. 12 h). Enzymatic resolutions offer enantiopure tetrahydroisoquinolines but remain underexplored .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the pyrazole or tetrahydroisoquinoline moieties, depending on the reagents and conditions.

  • Reduction: : Reduction reactions may target the carbonyl group or the pyrazole ring.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonyl group and tetrahydroisoquinoline moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Various nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., alkyl halides) under conditions like heating or using solvents such as dimethylformamide (DMF).

Major Products

The products of these reactions vary but typically include oxidized or reduced derivatives, substituted isoquinoline, or modified pyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for synthesizing complex molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound's adamantane moiety, known for its antiviral properties, and the pyrazole ring, often associated with anti-inflammatory and anticancer activities, make it a candidate for studying new drug formulations.

Medicine

Industry

Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its structural rigidity and stability.

Mechanism of Action

The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, through its various functional groups. The adamantane moiety may enhance membrane permeability, while the sulfonyl and pyrazole groups interact with biological macromolecules to modulate their activity. Pathways involved can include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Class/Example Key Features Differences from Target Compound Potential Applications References
Pyrazole sulfonamides (e.g., from ) Derivatives like 5-amino-3-hydroxy-1H-pyrazol-1-yl methanones feature pyrazole cores with amino/hydroxy substituents. Lack adamantane or tetrahydroisoquinoline moieties; smaller molecular weight (~250–300 g/mol). Anticancer, antimicrobial agents
Adamantane-containing drugs (e.g., Amantadine) Adamantane derivatives often exploit rigidity for viral or CNS targeting. Absence of sulfonyl-pyrazole or tetrahydroisoquinoline groups. Antiviral, Parkinson’s disease therapy N/A (general knowledge)
Tetrahydroisoquinoline derivatives Examples include opioid analogs or kinase inhibitors. Typically lack sulfonyl or adamantane groups. CNS disorders, pain management
Heterocyclic hybrids (e.g., ) Coumarin-pyrimidine-tetrazole hybrids emphasize aromatic stacking. Different core scaffolds (pyrimidine vs. pyrazole-sulfonyl). Photodynamic therapy, enzyme inhibition

Key Insights:

Adamantane Contribution: The adamantane-1-carbonyl group in the target compound likely enhances lipophilicity and thermal stability compared to non-adamantane analogs (e.g., pyrazole sulfonamides in ). This could improve blood-brain barrier penetration relative to simpler sulfonamides .

Sulfonyl-Pyrazole vs. Other Heterocycles: The sulfonyl group may increase hydrogen-bond acceptor capacity compared to hydroxyl or amino substituents in ’s pyrazoles. This could enhance binding to serine proteases or kinases.

Tetrahydroisoquinoline vs. Coumarin/Tetrazole Systems: Unlike coumarin-based hybrids (), the tetrahydroisoquinoline moiety may confer CNS-targeted activity, though this remains speculative without pharmacological data.

Limitations in Current Data:

  • No direct biological or physicochemical comparisons are available in the provided sources.
  • Synthesis routes, toxicity, or efficacy data for the target compound are absent, limiting a mechanistic comparison.

Biological Activity

The compound 2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol

This structure combines a tetrahydroisoquinoline scaffold with adamantane and pyrazole moieties, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to interact with active sites of various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown urease inhibition with IC₅₀ values significantly lower than standard inhibitors like thiourea .
  • Antiproliferative Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, it has been shown to inhibit the growth of HeLa and MCF-7 cell lines with IC₅₀ values below 10 μM .

Anticancer Activity

A study evaluated the antiproliferative effects of related compounds on five human tumor cell lines: prostate (PC-3), colorectal (HCT-116), hepatocellular (HepG-2), cervical (HeLa), and breast (MCF). The results are summarized in the following table:

Cell LineIC₅₀ (µM)Activity Level
HeLa<10Potent
MCF-7<10Potent
HCT-11610 - 20Moderate
HepG-210 - 20Moderate
PC-3>20Weak

These findings suggest that the compound can be a promising candidate for further development in cancer therapeutics.

Urease Inhibition

In vitro studies assessed the urease inhibitory activity of similar compounds. The results indicated potent inhibition with IC₅₀ values as low as 1.20 µM for certain derivatives. This suggests that modifications to the pyrazole and isoquinoline components can enhance urease inhibition significantly .

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds related to this compound:

  • Anticancer Studies :
    • A study reported that modifications in the adamantane moiety could improve selectivity and potency against cancer cell lines. The presence of bulky groups was found to enhance binding affinity to cancer-related targets.
  • Urease Inhibition :
    • Research demonstrated that compounds with similar structures showed significant urease inhibition compared to traditional inhibitors. This property is particularly relevant for treating conditions like kidney stones and peptic ulcers.
  • Neuroprotective Effects :
    • Preliminary studies suggest that tetrahydroisoquinoline derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

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